Product packaging for Diethyl ((benzyloxy)methyl)phosphonate(Cat. No.:CAS No. 89268-01-9)

Diethyl ((benzyloxy)methyl)phosphonate

Cat. No.: B3058398
CAS No.: 89268-01-9
M. Wt: 258.25 g/mol
InChI Key: RSWAARAHUXRVGB-UHFFFAOYSA-N
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Description

Diethyl ((benzyloxy)methyl)phosphonate is a high-purity organophosphonate compound intended for research and development purposes. Organophosphonates are a significant class of compounds widely present in pharmaceuticals and agrochemicals, with naturally occurring versions often exhibiting antibacterial properties . Compounds within this class are frequently investigated as new potent antimicrobial drugs. Research on similar diethyl benzylphosphonate derivatives has shown promising activity against model bacterial strains such as Escherichia coli , with some derivatives demonstrating high specificity for pathogenic strains. Such compounds are of great interest as potential future substitutes for commonly used antibiotics, a critical area of study given the global challenge of increasing bacterial resistance to existing drugs . The introduction of a phosphonate ester group, like the diethyl phosphonate in this compound, is known to improve metabolic stability and membrane transport, which can enhance the bioavailability of the molecule in biological media . Researchers value this class of chemicals for developing novel therapeutic agents and studying biochemical mechanisms. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19O4P B3058398 Diethyl ((benzyloxy)methyl)phosphonate CAS No. 89268-01-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxyphosphorylmethoxymethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O4P/c1-3-15-17(13,16-4-2)11-14-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWAARAHUXRVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COCC1=CC=CC=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471818
Record name Phosphonic acid, [(phenylmethoxy)methyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89268-01-9
Record name Phosphonic acid, [(phenylmethoxy)methyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diethyl Benzyloxy Methyl Phosphonate and Analogous Structures

Direct Synthetic Routes to Diethyl ((benzyloxy)methyl)phosphonate

Direct routes aim to construct the core structure of the target phosphonate (B1237965) in a single key step, primarily through the formation of the carbon-phosphorus bond.

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. organic-chemistry.orgnih.gov This reaction classically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, resulting in the formation of a dialkyl alkylphosphonate. organic-chemistry.org For the synthesis of this compound, this approach would typically utilize triethyl phosphite and a suitable electrophile like benzyl (B1604629) chloromethyl ether. The reaction proceeds through an intermediate phosphonium (B103445) salt, which then undergoes dealkylation, typically by the displaced halide ion, to yield the final phosphonate product. organic-chemistry.org This method is widely employed for creating C-P bonds and is fundamental in preparing various phosphonate esters for subsequent chemical transformations. organic-chemistry.orgresearchgate.net

Table 1: Michaelis-Arbuzov Reaction Summary

ReactantsKey Reagents/CatalystProductTypical Conditions
Triethyl phosphite, Benzyl chloromethyl etherNone (thermal)This compoundNeat or in a high-boiling solvent, heated. organic-chemistry.org
Triethyl phosphite, p-Vinylbenzyl chlorideCupric chlorideDiethyl-p-vinylbenzyl phosphonate (Analogous Cmpd.)Chlorobenzene solvent, yielding 75%. researchgate.net

Modern synthetic chemistry offers powerful alternatives to classical methods, including palladium-catalyzed cross-coupling reactions. These strategies are effective for forming C-P bonds. For instance, the coupling of diethyl H-phosphonate with benzyl halides can be achieved using a palladium(0) catalyst. researchgate.netrsc.org Catalyst systems often consist of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a supporting ligand like Xantphos. researchgate.netresearchgate.net This method provides an efficient route to benzylphosphonate diesters. researchgate.net A related approach involves the deprotonative cross-coupling process (DCCP) for the α-arylation of benzylic phosphonates, reacting them with aryl bromides in the presence of a Pd(OAc)₂/CataCXium A-based catalyst to yield diarylmethyl phosphonates. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling for Benzylphosphonates

ReactantsCatalyst SystemProduct TypeKey Features
Diethyl H-phosphonate, Benzyl bromidePd(OAc)₂ / XantphosBenzylphosphonateEfficient method for synthesizing benzylphosphonate diesters. researchgate.net
Diisopropyl benzyl phosphonate, Aryl bromidesPd(OAc)₂ / CataCXium A / NaOt-BuDiarylmethyl phosphonateAccesses useful diarylmethyl phosphonates in good to excellent yields (64–92%). nih.gov

Synthesis via Hydroxymethyl Phosphonate Intermediates

An alternative and widely used strategy involves a two-stage process: first, the preparation of a versatile intermediate, Diethyl (hydroxymethyl)phosphonate, followed by its derivatization to the final ether product.

Diethyl (hydroxymethyl)phosphonate is a key intermediate synthesized through the reaction of diethyl phosphite with paraformaldehyde. chemicalbook.comchemicalbook.com The reaction is typically conducted in the presence of a base, such as potassium carbonate or triethylamine, to facilitate the addition. chemicalbook.comchemicalbook.comresearchgate.net One documented procedure involves heating diethyl phosphite and paraformaldehyde in toluene (B28343) with potassium carbonate, maintaining a pH between 7.5 and 8, to achieve a yield of 95% with a purity of ≥96%. chemicalbook.comchemicalbook.com Microfluidic reactors have also been employed for this synthesis, offering precise control over reaction conditions and leading to high yields (>94%) and purities (>99%). lew.ro This intermediate is valuable for producing various bioactive compounds, including antiviral drugs. lew.romdpi.com

Table 3: Synthesis of Diethyl (hydroxymethyl)phosphonate

ReactantsReagents/CatalystSolventTemperatureYieldPurity
Diethyl phosphite, ParaformaldehydePotassium CarbonateToluene60°C95%≥96%
Diethyl phosphite, Alkaline formaldehyde (B43269) solutionTriethylamine (Et₃N)-->94%>99%

Once Diethyl (hydroxymethyl)phosphonate is obtained, its hydroxyl group can be derivatized to form the desired ether linkage. This transformation is commonly achieved through O-alkylation. mdpi.com The reaction involves treating the hydroxymethyl phosphonate with a suitable benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a strong base like sodium hydride. The base deprotonates the hydroxyl group, forming an alkoxide that then acts as a nucleophile, attacking the benzyl halide to form the benzyloxy ether and completing the synthesis of this compound.

A more sophisticated method for forming the ether bond involves activating the hydroxyl group of the hydroxymethyl phosphonate. nih.gov This can be done by converting it into a more reactive leaving group, such as a trichloroacetimidate (B1259523) or an acetate. The trichloroacetimidate is formed by reacting the alcohol with trichloroacetonitrile. nih.govresearchgate.net This activated intermediate is then treated with benzyl alcohol, acting as the O-nucleophile, in the presence of a catalytic amount of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This process facilitates the C–O bond formation, affording the desired ether phosphonate in good yields, often ranging from 55–90%, within a short reaction time. nih.govx-mol.com This strategy provides an efficient and versatile route for synthesizing a variety of ether phosphonates. nih.gov

Table 4: Trichloroacetimidate Coupling for Ether Phosphonate Synthesis

StepReactantsReagents/CatalystProduct
1. ActivationDiethyl (hydroxymethyl)phosphonate, TrichloroacetonitrileBaseDiethyl ((trichloroacetimidoxy)methyl)phosphonate
2. CouplingActivated Intermediate, Benzyl alcoholTMSOTf (catalytic)This compound

Advanced Synthetic Protocols for Structurally Related Phosphonates

O-Alkylation Strategies for Alpha-Amino Phosphonates and Analogues

The synthesis of α-alkoxyphosphonates, which are structurally related to α-aminophosphonates, can be achieved through various O-alkylation strategies. One common approach involves the O-alkylation of α-hydroxyphosphonates. For instance, α-hydroxyphosphonates can be reacted with alkylating agents like benzyl bromoacetate (B1195939) in the presence of silver oxide to yield the corresponding α-alkoxyphosphonate. mdpi.comresearchgate.net This method provides a direct route to introduce an alkoxy group at the α-position relative to the phosphonate moiety.

Another versatile method for preparing α-alkoxyphosphonates is through the reaction of enol ethers with trivalent phosphorus compounds. tandfonline.com For example, cyclic and acyclic enol ethers react with trialkyl phosphites, such as trimethyl phosphite, in the presence of an acid like gaseous HCl to form α-alkoxyphosphonates in high yields. tandfonline.com This approach is advantageous as it avoids the use of α-haloethers, which can lead to elimination side reactions and lower yields. tandfonline.com

Furthermore, α-hydroxyphosphonates serve as versatile intermediates that can be converted to α-aminophosphonates. nih.govnih.gov The substitution of the hydroxyl group with a primary or secondary amine provides a pathway to α-aminophosphonates. nih.govnih.gov This suggests a potential synthetic route where an α-hydroxyphosphonate is first O-alkylated and then converted to an α-amino phosphonate, or where the amino group is introduced prior to O-alkylation, to generate more complex, functionalized phosphonate structures.

PrecursorReagentCatalyst/ConditionsProductYield (%)
α-HydroxyphosphonateBenzyl bromoacetateSilver oxideα-(Benzyloxycarbonylmethoxy)phosphonateN/A
Vinyl etherTrimethyl phosphiteGaseous HClDimethyl (α-ethoxyethyl)phosphonate94%

Kabachnik-Fields Reaction in Phosphonate Synthesis

The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation for the synthesis of α-aminophosphonates. nih.govacgpubs.orgresearchgate.net This reaction involves the condensation of a primary or secondary amine, a carbonyl compound (aldehyde or ketone), and a >P(O)H species, most commonly a dialkyl phosphite. nih.govnih.gov The versatility of the Kabachnik-Fields reaction allows for the use of a wide range of substrates, including heterocyclic amines and various phosphites, to produce a diverse library of α-aminophosphonates and their derivatives. nih.gov

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways. One route involves the initial reaction between the amine and the carbonyl compound to form an imine intermediate, which then undergoes nucleophilic addition by the dialkyl phosphite. acgpubs.org The alternative pathway begins with the addition of the dialkyl phosphite to the carbonyl group, forming an α-hydroxyphosphonate intermediate, which is subsequently substituted by the amine. acgpubs.org The predominant pathway is often dependent on the specific reactants and reaction conditions. acgpubs.org

Numerous catalysts have been developed to improve the efficiency and selectivity of the Kabachnik-Fields reaction. These include both metal-based and metal-free catalysts, as well as the use of greener protocols such as solvent-free and microwave-assisted conditions. tandfonline.comnih.gov For instance, catalysts like sulfated polyborate and phenylboronic acid have been shown to be effective under solvent-free conditions. mdpi.com The reaction is highly atom-economical and represents a convergent approach to complex α-aminophosphonates. tandfonline.com

AmineCarbonyl CompoundPhosphorus ReagentCatalystProduct
Primary/Secondary AmineAldehyde/KetoneDialkyl PhosphiteVarious (e.g., Lewis acids, Brønsted acids)α-Aminophosphonate
Aniline DerivativesAryl-(heteroaryl)aldehydesDimethyl PhosphiteZrOCl₂·8H₂O/Urea (Deep Eutectic Solvent)α-Aminophosphonate
Aromatic AminesAromatic AldehydesDimethyl PhosphiteDehydroascorbic acid-capped magnetite nanoparticlesα-Aminophosphonate

Pudovik Reaction Applications

The Pudovik reaction is a fundamental method for the formation of a carbon-phosphorus bond, typically involving the addition of a dialkyl phosphite to an unsaturated system, such as an aldehyde, ketone, or imine. researchgate.netmdpi.com When applied to aldehydes and ketones, the reaction yields α-hydroxyphosphonates, which are valuable intermediates in their own right. researchgate.netmdpi.com The reaction can be catalyzed by both bases (e.g., alkali alcoholates, potassium phosphate (B84403), barium hydroxide) and, less commonly, acids (e.g., potassium hydrogensulfate, silica-supported tungstic acid). researchgate.net

A significant application of the Pudovik reaction is in the synthesis of α-aminophosphonates through the "aza-Pudovik" variant. tandfonline.commdpi.com This reaction involves the addition of a dialkyl phosphite to an imine (a C=N double bond). tandfonline.commdpi.com The imine can be pre-formed or generated in situ from an amine and a carbonyl compound, making this reaction a key step in many Kabachnik-Fields syntheses. tandfonline.com Various catalysts, such as tetramethylguanidine and MoO₂Cl₂, have been employed to facilitate the aza-Pudovik reaction. tandfonline.com

The Pudovik reaction and its variants are prized for their good atom economy. researchgate.net Tandem reactions, such as a Pudovik reaction followed by a phospha-Brook rearrangement, have been developed to synthesize phosphoric esters directly from an oxo compound and a P-reagent, further expanding the synthetic utility of this transformation. mdpi.com

SubstratePhosphorus ReagentCatalystProduct
Aldehyde/KetoneDialkyl PhosphiteBase (e.g., Potassium Phosphate) or Acid (e.g., KHSO₄)α-Hydroxyphosphonate
ImineDialkyl PhosphiteTetramethylguanidineα-Aminophosphonate
α-PyridinealdehydesDiarylphosphonates or -phosphinatesLewis Acid (e.g., Cu(OTf)₂)Phosphoric Ester

Stereoselective Synthesis of Chiral Phosphonate Derivatives

The development of stereoselective methods for the synthesis of chiral phosphonates is of significant interest due to the importance of enantiomerically pure phosphonates in various fields. Asymmetric catalysis has emerged as a powerful tool for achieving high levels of enantioselectivity. tandfonline.com This includes the use of chiral organocatalysts and transition metal complexes with chiral ligands. tandfonline.com

Several strategies have been successfully employed for the stereoselective synthesis of chiral phosphonates. The asymmetric Michael addition of phosphorus nucleophiles to activated alkenes in the presence of chiral catalysts can produce products with high enantioselectivity. tandfonline.com Another approach is the enantioselective phosphonylation of aldehydes with trialkyl phosphites, catalyzed by chiral phosphine (B1218219) oxides paired with a Lewis acid, to yield optically active α-hydroxyphosphonates. tandfonline.com

Furthermore, dynamic kinetic asymmetric transformation (DKAT) has been utilized to couple racemic H-phosphinate species with nucleophilic alcohols under halogenating conditions, using a chiral nucleophilic catalyst to produce chiral phosphonate products. acs.org Although this method may require optimization of catalyst, solvent, and temperature to achieve high enantioselectivity, it represents a promising strategy to overcome the limitations of traditional methods that rely on stoichiometric chiral auxiliaries or resolution techniques. acs.org Asymmetric hydrogenation of unsaturated phosphonates using chiral rhodium complexes is another effective method for obtaining chiral phosphonates with excellent enantioselectivities. organic-chemistry.org

Reaction TypeSubstratesCatalyst/LigandProductEnantiomeric Excess (ee)
Asymmetric Hydrogenationβ,β-Diaryl unsaturated phosphonatesRh-(R,R)-f-spiroPhos complexβ,β-Diaryl chiral phosphonatesUp to 99.9%
Phospha-Mannich ReactionH-phosphinates and N-tosyliminesGuanidinium saltsα-Aminophosphine oxides and phosphinatesHigh
Asymmetric HydroborationTrisubstituted AlkenesTADDOL-derived ligand systemChiral tertiary boronic estersUp to 99:1 er
Asymmetric CyclizationDiaryl 2-bromo arylphosphonatesPalladium with P-chiral biaryl monophosphorus ligandP-chiral biaryl phosphonatesUp to 88%

Reactivity and Mechanistic Investigations of Diethyl Benzyloxy Methyl Phosphonate and Its Derivatives

Carbanion Chemistry at the Alpha-Position of the Phosphonate (B1237965) Group

The carbon atom situated between the phosphoryl (P=O) and the benzyloxy groups in diethyl ((benzyloxy)methyl)phosphonate is acidic, making it susceptible to deprotonation. This reactivity is central to the utility of phosphonates in carbon-carbon bond formation, allowing for the generation of a stabilized carbanion that serves as a potent nucleophile.

The generation of a carbanion, often referred to as a phosphonate enolate, from this compound is achieved through deprotonation of the α-carbon using a strong base. wikipedia.org Common bases for this transformation include sodium hydride (NaH), n-butyllithium (n-BuLi), and sodium ethoxide. pressbooks.puborganic-chemistry.org The resulting carbanion is stabilized by the adjacent phosphoryl group, which delocalizes the negative charge through pπ-dπ orbital overlap. This stabilization makes phosphonate carbanions less basic but more nucleophilic than their phosphonium (B103445) ylide counterparts used in the traditional Wittig reaction. wikipedia.org The presence of the electron-withdrawing benzyloxy group further contributes to the stability of the carbanion.

Once formed, the stabilized carbanion of this compound is a versatile nucleophile capable of participating in alkylation reactions. wikipedia.org When treated with an alkyl halide, the carbanion attacks the electrophilic carbon of the halide in a bimolecular nucleophilic substitution (SN2) reaction. pressbooks.publibretexts.org This process forges a new carbon-carbon bond at the alpha-position, effectively elongating the carbon chain.

These alkylation reactions are subject to the typical constraints of SN2 processes. pressbooks.publibretexts.org Consequently, primary and methyl halides are the most effective electrophiles, while secondary halides react more slowly and tertiary halides are generally unsuitable due to competing elimination reactions. libretexts.org This method provides a reliable pathway for introducing a variety of alkyl substituents alpha to the phosphonate group.

Transformations Involving the Benzyloxy Moiety

Epoxides are highly useful intermediates in organic synthesis due to the ring strain in their three-membered ring structure, which makes them susceptible to ring-opening reactions by nucleophiles. mdpi.comchemistrysteps.com These reactions can be catalyzed by either acid or base. libretexts.org

Under basic or nucleophilic conditions, the ring-opening of an epoxide proceeds via an SN2 mechanism. chemistrysteps.comlibretexts.org The nucleophile attacks the less sterically hindered carbon atom, leading to inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com Common nucleophiles for this transformation include hydroxides, alkoxides, Grignard reagents, and organolithium compounds. chemistrysteps.commasterorganicchemistry.com The high reactivity of epoxides, driven by the release of ring strain, allows these reactions to occur even though an alkoxide is typically a poor leaving group. chemistrysteps.comlibretexts.org

In acid-catalyzed ring-opening, the epoxide oxygen is first protonated, making it a better leaving group. chemistrysteps.com The nucleophile then attacks the epoxide. For asymmetric epoxides, the regioselectivity of the attack depends on the substitution pattern. Weak nucleophiles will generally attack the more substituted carbon atom, a characteristic that suggests some SN1 character in the transition state. chemistrysteps.comlibretexts.org

The benzyloxy group in this compound is susceptible to cleavage through hydrogenolysis. This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. acsgcipr.org The process involves the bonding of the substrate and hydrogen to the active sites on the metal catalyst, leading to the cleavage of the ether bond. acsgcipr.org This results in the formation of a phenol (B47542) or an alcohol and toluene (B28343) or a related hydrocarbon. acsgcipr.org

Hydrogenolysis of benzyl (B1604629) ethers is generally performed under mild conditions of temperature and pressure. acsgcipr.org It is a widely used method for deprotection in organic synthesis. The choice of catalyst is important to ensure compatibility with other functional groups in the molecule that may also be susceptible to reduction. acsgcipr.org While heterogeneous catalysts are common and easily removed, it is important to monitor for any leaching of the metal into the product. acsgcipr.org

Recent research has expanded the scope of hydrogenolysis to cleave other types of ethers besides benzyl ethers, with some nickel-based catalysts showing activity for the dealkylation of simple methyl and ethyl ethers. acsgcipr.org

Applications in Complex Molecule and Natural Product Synthesis

Diethyl ((benzyloxy)methyl)phosphonate as a Strategic Building Block

As a strategic building block, this compound serves as a stable and effective precursor to the benzyloxymethylene phosphonate (B1237965) carbanion. This nucleophilic species is instrumental in olefination reactions with aldehydes and ketones. The primary strategic advantage of this reagent is its ability to install a benzyloxy vinyl ether moiety, which functions as a masked aldehyde. The benzyl (B1604629) protecting group offers stability under a variety of reaction conditions and can be selectively removed later in a synthetic sequence via hydrogenolysis. This two-stage approach, involving olefination followed by deprotection, provides a reliable method for extending a carbon chain by a single, functionalized carbon atom.

The phosphonate itself is typically prepared via the Michaelis-Arbuzov reaction and is favored over the corresponding Wittig reagent (a phosphonium (B103445) ylide) for several reasons. Phosphonate-stabilized carbanions are generally more nucleophilic and less basic than Wittig ylides, leading to fewer side reactions such as enolization of the carbonyl substrate. Furthermore, the byproduct of the Horner-Wadsworth-Emmons reaction is a water-soluble phosphate (B84403) salt, which is easily removed during aqueous workup, simplifying product purification.

Utilization in One-Carbon Homologations of Carbonyl Compounds

One-carbon homologation, the extension of a carbon chain by a single carbon atom, is a fundamental transformation in organic synthesis. This compound is a premier reagent for the one-carbon homologation of aldehydes and ketones, converting them into α,β-unsaturated ethers, which are precursors to homologated aldehydes.

The process is executed via the Horner-Wadsworth-Emmons (HWE) reaction. The reaction sequence begins with the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom using a strong base, such as sodium hydride (NaH), to generate the stabilized phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, which is the rate-limiting step. This addition forms an intermediate that cyclizes to an oxaphosphetane. This intermediate subsequently fragments in an irreversible elimination step to yield the alkene product and a dialkyl phosphate salt. The reaction typically shows high E-selectivity, meaning the resulting benzyloxy vinyl ether is predominantly the (E)-isomer.

The resulting benzyloxy vinyl ether is a stable intermediate that can be isolated and purified. Subsequent acidic hydrolysis of the vinyl ether unmasks the aldehyde functionality, completing the one-carbon homologation of the original carbonyl compound.

Table 1: Representative Horner-Wadsworth-Emmons Reaction for One-Carbon Homologation

Carbonyl SubstrateBaseSolventIntermediate ProductSubsequent Product (after hydrolysis)
CyclohexanecarbaldehydeNaHTHF(E)-1-(2-(Benzyloxy)vinyl)cyclohexane2-Cyclohexylacetaldehyde
BenzaldehydeNaHDME(E)-(2-(Benzyloxy)vinyl)benzene2-Phenylacetaldehyde
AcetophenoneKHMDSToluene (B28343)(E)-1-(Benzyloxy)-2-phenylprop-1-ene2-Phenylpropanal

This table presents representative transformations based on the known reactivity of phosphonate reagents in the Horner-Wadsworth-Emmons reaction.

Integration into Total Synthesis Efforts of Bioactive Compounds

The reliability and stereoselectivity of the HWE reaction using phosphonate reagents make it a powerful tool for coupling complex fragments in the total synthesis of bioactive natural products. While direct examples detailing the use of this compound are specific, the strategic application of closely related phosphonates in major total syntheses highlights its role and potential.

A pertinent example is the use of phosphonate-based HWE condensations in the synthesis of the schweinfurthin family of natural products, which exhibit potent antiproliferative activity. In the total synthesis of (+)-schweinfurthin G, a convergent strategy was employed where a complex "left-half" phosphonate was coupled with a "right-half" aldehyde fragment in a late-stage HWE reaction. This key step successfully formed the central stilbene (B7821643) core of the molecule, demonstrating the power of phosphonate reagents to merge advanced intermediates in a complex setting. This approach underscores the strategic value of using a phosphonate building block to forge critical bonds in the final stages of a synthesis.

Similarly, the syntheses of the phorboxazoles, exceptionally potent cytostatic marine macrolides, have relied on Wadsworth-Emmons reactions as a key strategy for fragment coupling. In the total synthesis of phorboxazole A, a Wadsworth-Emmons olefination was utilized to connect an oxane methyl ketone fragment with an oxazole (B20620) phosphonate ester, forming a crucial C(27)-C(28) bond and assembling a significant portion of the molecule's carbon skeleton. These examples, while not using the exact title compound, showcase the established and critical role of this class of phosphonate reagents in constructing highly complex, biologically significant molecules.

Development of Novel Synthetic Sequences Incorporating the Phosphonate Moiety

The use of this compound facilitates a valuable two-step synthetic sequence for the net homologation of aldehydes, which offers distinct advantages over other one-carbon extension methods. This sequence involves the initial HWE olefination to produce a stable benzyloxy vinyl ether, followed by hydrolysis to release the homologated aldehyde.

The primary advantage of this sequence is the nature of the intermediate. The benzyloxy vinyl ether is significantly more stable than the corresponding free aldehyde, allowing it to be carried through multiple subsequent synthetic steps without the need for additional protection-deprotection cycles. The aldehyde can be unmasked at a later, more strategic point in the synthesis.

Furthermore, the benzyl group itself serves as a robust protecting group that is orthogonal to many other common protecting groups. It can be selectively cleaved under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C), which would not affect acid- or base-labile functional groups. This orthogonality provides chemists with greater flexibility when designing complex, multi-step synthetic routes. This planned, sequential unmasking of functionality is a hallmark of modern, efficient synthetic strategies.

Table 2: A Novel Two-Step Homologation Sequence

StepReactionReagent(s)FunctionKey Advantages
1Horner-Wadsworth-Emmons OlefinationThis compound, Base (e.g., NaH)Forms a stable (E)-benzyloxy vinyl ether from a carbonyl compound.High E-selectivity; Formation of a stable, isolable intermediate; Water-soluble byproduct simplifies purification.
2HydrolysisAqueous Acid (e.g., HCl, Oxalic Acid)Unmasks the vinyl ether to reveal a one-carbon homologated aldehyde.Mild conditions; High yield; Can be performed late-stage in a synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a complete connectivity map of the molecule can be assembled.

¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. In diethyl ((benzyloxy)methyl)phosphonate, the spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) group, the ethoxy groups, and the central methylene (B1212753) bridge.

The key proton environments are:

Aromatic Protons (C₆H₅): These five protons on the benzene (B151609) ring typically appear as a multiplet in the downfield region, usually between δ 7.2 and 7.4 ppm, due to the deshielding effect of the aromatic ring current.

Benzylic Methylene Protons (OCH₂-Ph): The two protons of the methylene group attached to the benzene ring and the ether oxygen are expected to produce a singlet at approximately δ 4.6 ppm.

Phosphonate (B1237965) Methylene Protons (P-CH₂-O): The two protons on the methylene group attached to the phosphorus atom are significantly influenced by the phosphorus nucleus. They are expected to appear as a doublet around δ 3.7-3.8 ppm due to coupling with the ³¹P nucleus (a ²JPH coupling).

Ethoxy Methylene Protons (O-CH₂-CH₃): The four protons of the two methylene groups in the ethyl esters are coupled to both the neighboring methyl protons and the phosphorus atom. This results in a complex multiplet, often a doublet of quartets, appearing around δ 4.1-4.2 ppm.

Ethoxy Methyl Protons (O-CH₂-CH₃): The six protons of the two terminal methyl groups appear as a triplet around δ 1.3 ppm, resulting from coupling to the adjacent methylene protons.

The data presented below is based on values reported for the structurally similar compound, Diethyl [(allyloxy)methyl] phosphonate, to provide a representative spectrum.

Table 1: Representative ¹H NMR Data (Data adapted from a structurally similar compound for illustrative purposes)

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
C₆H~ 7.35multiplet-5H
O-CH ₂-Ph~ 4.60singlet-2H
P-CH ₂-O~ 3.73doublet²JPH ≈ 8.72H
O-CH ₂-CH₃~ 4.15multiplet³JHH ≈ 7.14H
O-CH₂-CH~ 1.31triplet³JHH ≈ 7.16H

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a distinct carbon environment. In the case of this compound, coupling to the phosphorus atom will cause signals for nearby carbons to appear as doublets.

Expected signals include:

Aromatic Carbons (C₆H₅): Four signals are expected for the benzene ring carbons. The carbon attached to the methylene group (ipso-carbon) will be a singlet around δ 137 ppm. The ortho, meta, and para carbons will appear as singlets in the typical aromatic region of δ 127-129 ppm.

Benzylic Methylene Carbon (OCH₂-Ph): This carbon is expected as a singlet around δ 73 ppm.

Phosphonate Methylene Carbon (P-CH₂-O): This carbon is directly bonded to phosphorus and will therefore show a large one-bond coupling constant (¹JCP). The signal is expected to be a doublet in the range of δ 63-65 ppm.

Ethoxy Methylene Carbon (O-CH₂-CH₃): These two equivalent carbons are coupled to the phosphorus atom across two bonds (²JCP) and will appear as a doublet around δ 62 ppm.

Ethoxy Methyl Carbon (O-CH₂-CH₃): These two equivalent carbons exhibit a smaller three-bond coupling to phosphorus (³JCP) and will appear as a doublet around δ 16 ppm.

Table 2: Representative ¹³C NMR Data (Data adapted from a structurally similar compound for illustrative purposes)

Assignment Chemical Shift (δ, ppm) Multiplicity (due to P-coupling) Coupling Constant (J, Hz)
ipso-C ~ 137.0singlet-
ortho/meta/para-C ~ 127-129singlets-
O-C H₂-Ph~ 73.0singlet-
P-C H₂-O~ 63.7doublet¹JCP ≈ 167
O-C H₂-CH₃~ 62.3doublet²JCP ≈ 6.2
O-CH₂-C H₃~ 16.4doublet³JCP ≈ 5.5

³¹P NMR is a highly specific technique used to analyze phosphorus-containing compounds. Since ³¹P has a natural abundance of 100% and a spin of I = ½, it is a straightforward nucleus to observe. The chemical shift of the phosphorus atom is highly sensitive to its electronic environment. For this compound, a single resonance is expected in the typical range for alkyl phosphonates. This signal will appear as a multiplet in a proton-coupled spectrum due to coupling with the adjacent methylene protons of the P-CH₂ and O-CH₂ groups. In a proton-decoupled spectrum, this collapses to a sharp singlet. The chemical shift for this class of compound is typically observed in the range of δ 20-22 ppm.

2D NMR experiments provide correlational data that helps to unambiguously assign the signals observed in 1D spectra by revealing through-bond and through-space relationships between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation would be observed between the ethoxy methylene protons (O-CH₂-CH₃) at ~δ 4.15 ppm and the ethoxy methyl protons (O-CH₂-CH₃) at ~δ 1.31 ppm.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms to which they are directly attached. It would show correlations between the proton signals and their corresponding carbon signals listed in Tables 1 and 2. For example, the proton signal at ~δ 3.73 ppm would correlate with the carbon signal at ~δ 63.7 ppm, confirming their assignment as the P-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is invaluable for connecting different fragments of the molecule. Key correlations would include the benzylic methylene protons (O-CH₂-Ph, ~δ 4.60 ppm) to the aromatic ipso-carbon (~δ 137.0 ppm) and the phosphonate methylene protons (P-CH₂-O, ~δ 3.73 ppm) to the ethoxy methylene carbons (O-CH₂, ~δ 62.3 ppm).

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula of this compound is C₁₂H₁₉O₄P. The calculated exact mass (monoisotopic mass) for the neutral molecule is 258.1021 g/mol . In HRMS analysis, the compound is typically ionized, often by protonation, to form a pseudomolecular ion [M+H]⁺.

The expected result from an HRMS experiment would be the detection of an ion with a mass-to-charge ratio (m/z) that matches the calculated value for the protonated molecule to within a very small margin of error (typically < 5 ppm).

Calculated m/z for [C₁₂H₂₀O₄P]⁺ ([M+H]⁺): 259.1099

Observed m/z: An experimental value very close to 259.1099 would confirm the elemental composition C₁₂H₁₉O₄P.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound would be characterized by several strong absorption bands.

Key expected absorptions include:

P=O (Phosphoryl Stretch): This is a very strong and prominent band characteristic of phosphonates, typically appearing in the range of 1240-1260 cm⁻¹.

P-O-C (Phosphonate Ester Stretch): Strong absorptions corresponding to the P-O-C linkages are expected around 1020-1050 cm⁻¹.

C-O-C (Ether Stretch): The stretching vibration of the C-O-C ether linkage (both in the benzyloxy and ethoxy groups) would also appear in the fingerprint region, typically from 1100-1170 cm⁻¹.

Aromatic C-H Stretch: These signals appear as a group of weaker bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: These signals for the methyl and methylene groups appear as strong bands just below 3000 cm⁻¹, typically in the 2850-2990 cm⁻¹ region.

Aromatic C=C Bending: Characteristic "out-of-plane" bending vibrations for the substituted benzene ring appear in the 690-900 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretch3030 - 3100Medium-Weak
Aliphatic C-HStretch2850 - 2990Strong
P=OStretch1240 - 1260Very Strong
C-O-CStretch1100 - 1170Strong
P-O-CStretch1020 - 1050Strong
Aromatic C=COut-of-plane bend690 - 900Strong-Medium

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Regioselectivity

Density Functional Theory (DFT) has become a important method for studying the electronic structure of molecules and elucidating reaction pathways. rsc.org For phosphonate (B1237965) compounds, DFT calculations can predict reactivity, regioselectivity, and the thermodynamics and kinetics of chemical reactions.

Furthermore, the analysis of global reactivity indices, such as electrophilicity and nucleophilicity, revealed that in the studied reaction, diethyl trichloro-methyl phosphonate acts as an electrophile. imist.ma The small difference in electrophilicity between the reactants suggested a process with low polar character. imist.ma Similar computational approaches could be applied to Diethyl ((benzyloxy)methyl)phosphonate to predict its behavior in various reactions, for instance, by identifying the most likely sites for nucleophilic or electrophilic attack and by calculating the activation barriers for different reaction channels.

Table 1: Representative Thermodynamic Data from a DFT Study of a Related Phosphonate Reaction

Thermodynamic QuantityCalculated Value (kcal/mol)
Energy Variation (ΔE)Negative values indicating exothermic reactions
Enthalpy Variation (ΔH)Consistent with exothermic nature
Free Enthalpy Variation (ΔG)Negative values indicating spontaneous reactions

Note: This table is illustrative and based on findings for a related compound, diethyl trichloro-methyl phosphonate, to demonstrate the type of data obtained from DFT calculations. imist.ma

Molecular Modeling of Phosphonate Interactions and Conformations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are invaluable for studying the three-dimensional structures of molecules (conformations) and their interactions with other molecules.

For this compound, molecular modeling could be employed to:

Determine stable conformations: The molecule possesses several rotatable bonds, leading to a variety of possible spatial arrangements. Conformational analysis, using methods like molecular mechanics or DFT, can identify the lowest energy (most stable) conformations.

Analyze intermolecular interactions: Understanding how this compound interacts with other molecules, such as solvents or biological macromolecules, is crucial for predicting its physical properties and potential applications. Molecular dynamics simulations, for example, could reveal the nature of these interactions.

While specific molecular modeling studies detailing the interactions and conformations of this compound were not found in the available literature, the principles of such studies are well-established. For instance, in drug design, the interactions of phosphonate-containing molecules with their biological targets are frequently modeled to understand binding affinity and specificity.

Prediction of Spectroscopic Parameters and Electronic Properties

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. rsc.org

Electronic Properties: Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and electronic transitions of a molecule. imist.ma

Spectroscopic Parameters:

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P) and coupling constants is a powerful tool for structure elucidation. While experimental ¹H, ¹³C, and ³¹P NMR data are available for the closely related compound diethyl benzylphosphonate, computationally predicted spectra for this compound would be valuable for confirming its structure and assigning its spectral peaks. rsc.org

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies, which correspond to the peaks in an IR spectrum. This can help in identifying characteristic functional groups within the molecule.

Table 2: Experimental NMR Data for the Related Compound Diethyl Benzylphosphonate

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
¹H1.43-1.47m
3.12d, J = 5.5
4.20-4.27m
7.32-7.43m
¹³C16.56d, J = 3.5
33.27d, J = 45.5
62.55d, J = 4.6
128.93d, J = 5.8
129.31d, J = 4.8
129.41d, J = 6.2
132.14d, J = 8.2
³¹P25.93

Source: Data obtained from experimental measurements of diethyl benzylphosphonate. rsc.org

Theoretical calculations could generate similar tables of predicted spectroscopic data for this compound, which would be instrumental for its synthesis and characterization.

Future Research Directions in Diethyl Benzyloxy Methyl Phosphonate Chemistry

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The conventional synthesis of benzyl (B1604629) phosphonates, often relying on the Michaelis-Arbuzov and Michaelis-Becker reactions, faces challenges such as the use of hazardous reagents, harsh reaction conditions, and the generation of significant waste. frontiersin.org Future research is increasingly directed towards developing greener and more sustainable synthetic protocols.

One promising green approach involves the use of polyethylene (B3416737) glycol (PEG) as a benign and recyclable solvent, coupled with a potassium iodide (KI) and potassium carbonate (K₂CO₃) catalytic system. frontiersin.org This method allows the synthesis of benzyl phosphonates from benzyl halides at room temperature, avoiding volatile and toxic organic solvents and highly reactive metals. frontiersin.org The proposed mechanism involves an initial Finkelstein reaction to form a benzyl iodide intermediate, followed by nucleophilic displacement by the dialkyl phosphite (B83602). frontiersin.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Benzyl Phosphonates

Feature Traditional Methods (e.g., Michaelis-Arbuzov) Green Chemistry Approach (PEG/KI)
Solvent Often volatile organic solvents (VOCs) Polyethylene glycol (PEG-400) frontiersin.org
Catalyst/Reagent Strong bases, alkali metals KI/K₂CO₃ frontiersin.org
Temperature Often requires elevated temperatures Room temperature frontiersin.org
Byproducts Stoichiometric amounts of salt waste Recyclable solvent, catalytic system frontiersin.org
Atom Economy Moderate High

| Safety Concerns | Use of reactive and toxic materials epa.gov | Milder and safer reagents frontiersin.org |

Future work in this area will likely focus on expanding the substrate scope of these green methods and exploring other sustainable catalytic systems, such as nanocatalysts or biocatalysts. researchgate.net The principles of green chemistry, including waste prevention and the use of renewable feedstocks, will guide the development of next-generation synthetic pathways that are not only efficient but also environmentally responsible. epa.govuniroma1.it

Design of Chiral Analogs and Stereoselective Syntheses

The biological activity of many molecules is highly dependent on their three-dimensional structure. Therefore, the development of methods for the stereoselective synthesis of chiral phosphonates is a critical area of research. mdpi.com Future efforts will concentrate on designing chiral analogs of Diethyl ((benzyloxy)methyl)phosphonate and developing robust methods to control their stereochemistry.

Asymmetric catalysis, employing chiral metal complexes or organocatalysts, is a powerful tool for synthesizing enantiomerically pure C-chiral phosphonates. mdpi.com For instance, chiral N,N'-dioxide-Ytterbium(III) complexes have been shown to promote the asymmetric addition of diethyl phosphite to aldehydes. mdpi.com Another approach is the use of chiral auxiliaries, which can guide the stereochemical outcome of a reaction and are subsequently removed. frontiersin.org

Key strategies for future stereoselective synthesis include:

Catalytic Asymmetric Reactions: Development of new chiral ligands and catalysts for reactions like asymmetric hydrophosphonylation, Pudovik reactions, and Kabachnik-Fields reactions. mdpi.comnih.gov

Enzymatic Methods: Utilizing enzymes for kinetic resolution of racemic phosphonates or for direct asymmetric synthesis, offering high enantioselectivity under mild conditions. mdpi.commdpi.com

Chiral Pool Synthesis: Using readily available enantiopure starting materials to construct chiral phosphonate (B1237965) targets. mdpi.com

The conversion of chiral phosphonates to their thionoanalogues with reagents like phosphorus pentasulfide has been shown to proceed with retention of configuration, providing another avenue for creating diverse chiral phosphorus compounds. rsc.org The design of these chiral molecules is crucial for developing new pharmaceuticals and agrochemicals with improved efficacy and reduced side effects. nih.gov

Expansion of Applications in Diverse Organic Transformations

This compound and its derivatives are valuable intermediates in organic synthesis, most notably in the Horner-Wadsworth-Emmons (HWE) reaction to form alkenes. researchgate.net However, their utility extends far beyond this classic transformation. Future research will aim to broaden their applications in a variety of organic reactions.

Recent studies have demonstrated the synthesis of complex, biologically active molecules incorporating the phosphonate moiety. For example, novel α-aminophosphonates containing a 2-oxoquinoline structure have been synthesized via a one-pot, three-component method and have shown potential as anticancer agents. nih.gov Similarly, derivatives have been investigated for their antimicrobial properties. nih.gov The synthesis of bisphosphonates, known for their applications in treating bone diseases, can also be achieved from aminophosphonate precursors. mdpi.comresearchgate.net

Table 2: Emerging Applications of Benzylphosphonate Derivatives

Application Area Example Transformation/Target Molecule Potential Biological Activity
Medicinal Chemistry Synthesis of 1,2,3-triazole-appended α-aminophosphonates ej-chem.org Anticancer, Antibacterial nih.govej-chem.org
Synthesis of Dihydrofuran phosphonates mdpi.com Antileishmanial mdpi.com
Synthesis of Bisphosphonates mdpi.com Treatment of bone diseases mdpi.com
Materials Science Incorporation into polymers or materials Flame retardants, chelating agents

| Agrochemicals | Analogs of naturally occurring bioactive compounds | Herbicides, Pesticides nih.gov |

Future work will likely explore the use of these phosphonates in multicomponent reactions to rapidly build molecular complexity. ej-chem.org Their role as precursors for phosphonate-containing heterocycles and other intricate molecular architectures will be a key focus, driven by the search for new therapeutic agents and functional materials. ej-chem.orgmdpi.com

Advanced Mechanistic Insights through Combined Experimental and Computational Studies

A deeper understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new transformations. Future research will increasingly rely on a synergistic combination of advanced experimental techniques and computational chemistry to elucidate the intricate pathways of reactions involving this compound.

Experimental tools like 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., HSQC, HMBC) are invaluable for confirming the structures of products and intermediates. ej-chem.orgresearchgate.net For instance, ³¹P NMR is particularly useful for monitoring the progress of reactions involving phosphorus compounds, such as identifying the formation of α-iminophosphonate intermediates in the synthesis of bisphosphonates. mdpi.com

Computational studies, using methods like Density Functional Theory (DFT), can provide insights that are difficult to obtain experimentally. These studies can be used to:

Model reaction pathways and calculate activation energies.

Characterize the structures of transient intermediates and transition states.

Explain the origins of stereoselectivity in asymmetric reactions.

Predict the reactivity of different substrates.

By combining experimental observations with theoretical calculations, researchers can gain a comprehensive picture of reaction mechanisms. This integrated approach will be crucial for rationally designing more efficient catalysts, predicting reaction outcomes, and developing novel synthetic strategies for this compound and its analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for diethyl ((benzyloxy)methyl)phosphonate and its derivatives?

  • Methodological Answer : The compound can be synthesized via regioselective click chemistry using azide-alkyne cycloaddition under Cu(I) catalysis. For example, diethyl (azido(benzamido)methyl)phosphonate reacts with 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole to yield a 1,4-regioisomer with high selectivity. Purification typically involves column chromatography (e.g., silica gel with DCM/MeOH/NH₃ gradients). Structural confirmation is achieved via ¹H, ¹³C, and ³¹P NMR .

Q. How is ³¹P NMR utilized to characterize phosphorus-containing compounds like this compound?

  • Methodological Answer : ³¹P NMR provides critical insights into the phosphorus environment. Chemical shifts for phosphonates typically range between 20–30 ppm. For example, diethyl [({[4-hydroxy-pyrrolo[3,2-d]pyrimidin-7-yl]methyl}amino)methyl]phosphonate exhibits a ³¹P NMR signal at δ 22.5 ppm. Coupling constants (e.g., 1H-³¹P) and 2D experiments (HSQC, HMBC) further resolve structural ambiguities .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Due to potential neurotoxicity, use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact and inhalation. Waste must be segregated and disposed via certified hazardous waste services. Emergency protocols should include immediate decontamination and consultation with safety officers .

Advanced Research Questions

Q. How can regioselectivity challenges in phosphonate synthesis be addressed?

  • Methodological Answer : Regioselectivity in azide-alkyne cycloadditions is controlled by catalyst choice (Cu(I) for 1,4-triazoles) and solvent polarity. For instance, using CuI in DMF at 60°C favors 1,4-regioisomers. Monitoring via TLC and optimizing reaction time (30 min–2 h) minimizes byproducts. Computational modeling (DFT) can predict regiochemical outcomes .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR signals (e.g., unexpected coupling or shifts) require:

  • Repurification : Column chromatography or recrystallization to eliminate impurities.
  • Advanced Spectroscopy : 2D NMR (COSY, NOESY) to assign proton-proton correlations.
  • Cross-Validation : Compare ³¹P NMR data with structurally similar compounds (e.g., δ 22.5 ppm for analogous phosphonates) .

Q. How are in vitro toxicological profiles of phosphonates evaluated for research applications?

  • Methodological Answer : Follow EFSA guidelines:

  • Genotoxicity : Bacterial reverse mutation (Ames test) and mammalian micronucleus assays.
  • Neurotoxicity Screening : Compare with structurally similar compounds (e.g., organophosphates) using acetylcholinesterase inhibition assays.
  • Dose-Response Studies : Use IC₅₀ values from cell viability assays (e.g., MTT on HEK293 cells) .

Q. What methodologies optimize the biological activity of this compound derivatives?

  • Methodological Answer :

  • Anticorrosive Activity : Electrochemical impedance spectroscopy (EIS) in simulated corrosive environments (e.g., 3.5% NaCl solution).
  • Antiplasmodial Screening : In vitro assays against Plasmodium falciparum cultures (IC₅₀ determination via SYBR Green fluorescence).
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., benzyloxy groups) and evaluate effects on bioactivity .

Q. How do environmental factors influence the stability and mobility of phosphonates in soil?

  • Methodological Answer :

  • Soil Mobility : Estimate via octanol-water partition coefficient (log Kow = -0.72) and soil adsorption coefficient (Koc = 9.7).
  • pH-Dependent Behavior : At pH < 5.6, the compound exists in protonated form, increasing adsorption to clay/organic matter.
  • Degradation Studies : Use HPLC-MS to monitor hydrolysis products under varying pH and temperature conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.